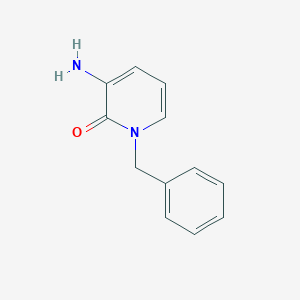

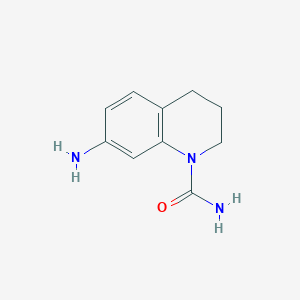

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Overview

Description

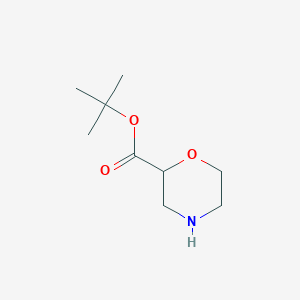

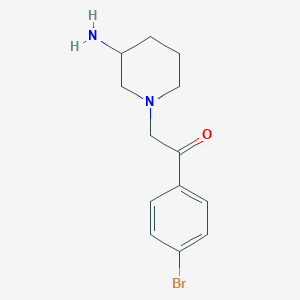

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a chemical compound with the CAS Number: 1250297-08-5 . It has a molecular weight of 191.23 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications

Cytotoxic Activity in Medicinal Chemistry

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives have been investigated for their cytotoxic activity, particularly in the context of cancer research. For example, a study explored the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. These compounds, derived from aminoanthraquinones, showed substantial growth delays against in vivo subcutaneous colon 38 tumors in mice. Notably, certain carboxamide-linked compounds demonstrated significant cytotoxicity, leading to further investigation for their potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

NMDA Receptor Antagonism

Tetrahydroquinoline derivatives have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These studies are crucial in neuropharmacology, particularly for conditions like Alzheimer's disease. For instance, 2-Carboxytetrahydroquinolines, derived from kynurenic acid, showed varied potencies and stereoselectivities in their antagonistic activities on the NMDA receptor, indicating their potential as therapeutic agents for neurological disorders (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Properties

The synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their evaluation as potential antinociceptive, anti-inflammatory, and anticonvulsant agents highlight the broad therapeutic applications of these compounds. For instance, certain synthesized compounds showed effectiveness in reducing seizures and combating acute pain, indicating their potential in pain management and epilepsy treatment (Wilhelm, Machado, Pedroso, Goldani, Seus, Moura, Savegnago, Jacob, & Alves, 2014).

PARP-1 Inhibition for Therapeutic Applications

Quinoline-8-carboxamides were designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design with therapeutic activities ranging from cancer to neurodegenerative diseases. This research highlights the role of tetrahydroquinoline derivatives in developing PARP-1 inhibitors with potential clinical applications (Lord, Mahon, Lloyd, & Threadgill, 2009).

Safety And Hazards

Future Directions

The future directions for the research and development of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and its derivatives are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds have the potential to be developed into effective treatments for various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

7-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-4-3-7-2-1-5-13(10(12)14)9(7)6-8/h3-4,6H,1-2,5,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJDPOCFXGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)